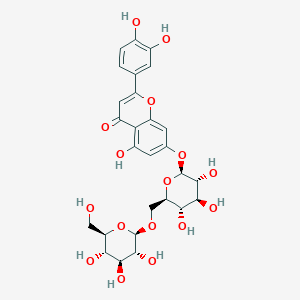

luteolin-7-O-gentiobioside

Descripción general

Descripción

Luteolin-7-O-gentiobioside is a flavonoid glycoside derived from luteolin, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is commonly found in plants such as Anthriscus sylvestris and has been studied for its potential health benefits .

Mecanismo De Acción

Target of Action

Luteolin-7-O-gentiobioside, also known as Luteolin-7-O-β-D-glucopyranoside, primarily targets the STAT3 transcription factor . This transcription factor plays a crucial role in many cellular processes such as cell growth and apoptosis. It also targets NF-κB , a protein complex that controls transcription of DNA, cytokine production and cell survival .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It is suggested that the compound physically interacts with the STAT3 transcription factor . Moreover, while luteolin reduces the activation of both NF-κB and AP-1, this compound only represses NF-kappaB activation .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the progression of carcinogenesis and angiogenesis, and induces apoptotic cell death . It also interacts with JAK/STAT3, NF-κB, and other pathways . These interactions lead to various downstream effects, including anti-inflammatory action, both in vitro and in vivo .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It exhibits biological activity especially against Gram-negative bacteria, exhibits antimutagenic activity, suppresses biofilm formation of Pseudomonas aeruginosa and Staphylococcus aureus, and increases frequency of mutations leading to ciprofloxacin resistance in Salmonella . It also demonstrates an interesting anti-inflammatory action, both in vitro and in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, water stress has been found to increase the content of secondary metabolites, including this compound . This suggests that environmental stressors could potentially enhance the compound’s action.

Análisis Bioquímico

Biochemical Properties

Luteolin-7-O-gentiobioside interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimutagenic activity, suppress biofilm formation of Pseudomonas aeruginosa and Staphylococcus aureus, and increase the frequency of mutations leading to ciprofloxacin resistance in Salmonella . The primary oxidation step of this compound takes place on the 1,2-dihydroxybenzene subunit, leading to an unstable semiquinone anion radical .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the production of proinflammatory cytokines in human osteoblasts . It also has a protective effect on the oxygen-glucose deprivation (OGD) neuron model, related to inhibiting calcium overload, improving mitochondrial function, and inhibiting necroptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It has been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), thereby reducing the production of interleukin-8 . It also inhibits the H2O2-induced increase in the expression of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor α (TNF-α), and significantly represses the H2O2-induced increase in reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been found to have a protective effect on the OGD neuron model, and its mechanism is related to inhibiting calcium overload, improving mitochondrial function, and inhibiting necroptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit the production of nitric oxide (NO) and prostaglandin (PG) E2, as well as the expression of inducible NO synthase (iNOS), cyclooxygenase (COX)-2, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .

Subcellular Localization

It has been suggested that it may be localized in the vacuolar fraction of cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of luteolin-7-O-gentiobioside typically involves the glycosylation of luteolin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a gentiobiose moiety to the luteolin molecule. This process can be carried out under mild conditions, making it suitable for preserving the integrity of the flavonoid structure .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification using techniques such as high-performance liquid chromatography (HPLC). The extraction process may include solvent extraction, followed by concentration and purification steps to isolate the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: Luteolin-7-O-gentiobioside undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary oxidation step involves the 1,2-dihydroxybenzene subunit, leading to the formation of an unstable semiquinone anion radical .

Common Reagents and Conditions:

Oxidation: Typically performed using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Can be achieved using reducing agents like sodium borohydride.

Substitution: Involves nucleophilic substitution reactions, often using bases or acids as catalysts.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying glycosylation reactions and the stability of flavonoid glycosides.

Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for developing new therapeutic agents.

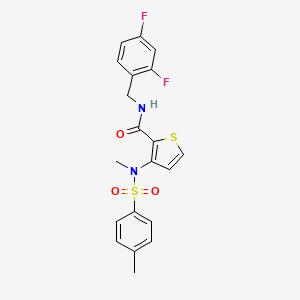

Comparación Con Compuestos Similares

Luteolin-7-O-gentiobioside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. Similar compounds include:

Luteolin-7-O-glucoside: Another glycoside of luteolin with a single glucose moiety, known for its antioxidant and anti-inflammatory properties.

Luteolin-7-O-neohesperidoside: Exhibits similar biological activities but differs in its glycosylation pattern, affecting its solubility and bioavailability

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTDRTSKWGQBAA-IPOZFMEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of luteolin-7-O-gentiobioside?

A1: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they can be deduced from its structure. Luteolin (C15H10O6) conjugated with gentiobiose (C12H22O11) results in a molecular formula of C27H32O17 and a molecular weight of 612.52 g/mol.

Q2: What analytical techniques have been used to characterize and quantify this compound?

A2: Research utilizes various analytical methods for characterization and quantification, including:

- HPLC (High-Performance Liquid Chromatography): Frequently used for separation and quantification, often coupled with UV detection (HPLC-UV) [, , , ].

- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides high sensitivity and selectivity for identification and quantification, particularly in complex biological matrices [, ].

- NMR (Nuclear Magnetic Resonance) Spectroscopy: Used for structural elucidation and confirmation [, ].

- UV-Vis (Ultraviolet-Visible) Spectroscopy: Employed for initial identification and purity assessment [, ].

Q3: What are the advantages of using LC-MS/MS for analyzing this compound in biological samples?

A3: LC-MS/MS offers distinct advantages for analyzing this compound in biological samples due to its:

Q4: What biological activities have been reported for this compound?

A4: Although limited research specifically focuses on this compound, studies suggest potential bioactivities, often investigated in conjunction with related flavonoids. These activities include:

- Choleretic potential: May enhance bile flow and bile acid content [].

- Antioxidant properties: Could protect cells against oxidative damage [, ].

Q5: In which plant species has this compound been identified?

A5: this compound has been found in several plant species, including:

Q6: What is known about the pharmacokinetics of this compound?

A6: The available research excerpts provide limited information on the specific pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound. Pharmacokinetic studies, particularly using techniques like UFLC-MS/MS, are crucial to understand the compound's behavior in vivo [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)

![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)

![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)

![N-cyclopentyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2969561.png)